molecular formula C8H11NO5 B15235595 Methyl 5-(hydroxymethyl)-3-(methoxymethyl)isoxazole-4-carboxylate

Methyl 5-(hydroxymethyl)-3-(methoxymethyl)isoxazole-4-carboxylate

Cat. No.: B15235595
M. Wt: 201.18 g/mol
InChI Key: MDQDLYAKOUXCTK-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)-3-(methoxymethyl)isoxazole-4-carboxylate (CAS 2088729-31-9) is a high-purity isoxazole derivative designed for advanced chemical and pharmaceutical research. This compound serves as a versatile building block in organic synthesis, particularly in the development of novel peptidomimetics. Isoxazole-containing scaffolds like this one are of significant interest in medicinal chemistry due to their broad biological activity and presence in several FDA-approved drugs . Researchers utilize such bifunctional isoxazole derivatives for constructing α/β-mixed peptide hybrids, which show great promise as therapeutic agents with improved stability against proteolysis compared to natural peptides . The compound features both ester and hydroxymethyl functional groups, providing handles for further chemical modification and conjugation. It is supplied strictly for research purposes and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C8H11NO5/c1-12-4-5-7(8(11)13-2)6(3-10)14-9-5/h10H,3-4H2,1-2H3

InChI Key

MDQDLYAKOUXCTK-UHFFFAOYSA-N

Canonical SMILES

COCC1=NOC(=C1C(=O)OC)CO

Origin of Product

United States

Preparation Methods

General Approaches to Isoxazole Synthesis

Isoxazole rings are typically constructed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or through condensation-cyclization of β-ketoesters with hydroxylamine. For example, Leflunomide’s synthesis involves reacting ethylacetoacetate with triethylorthoformate and hydroxylamine sulfate to form ethyl-5-methylisoxazole-4-carboxylate, followed by hydrolysis and amidation. These methods emphasize temperature control (-20°C to 10°C) and regioselective nucleophilic attack to minimize isomeric impurities.

Functionalization of the Isoxazole Core

Introducing hydroxymethyl and methoxymethyl groups requires post-cyclization modifications . A plausible route involves:

  • Hydroxymethylation : Electrophilic substitution at position 5 using formaldehyde under acidic conditions.
  • Methoxymethylation : Protection of a hydroxyl group with methyl iodide or dimethyl sulfate in the presence of a base.

For instance, methyl 3-methoxyisoxazole-5-carboxylate derivatives have been synthesized via nitration and reduction of precursor esters, suggesting analogous steps could apply to the target compound.

Inferred Synthesis of Methyl 5-(Hydroxymethyl)-3-(Methoxymethyl)Isoxazole-4-Carboxylate

Step 1: Synthesis of Methyl 3-Hydroxymethylisoxazole-4-Carboxylate

  • Cyclization : React ethyl 3-hydroxymethylacetoacetate with hydroxylamine sulfate in ethanol at 0–5°C to form the isoxazole ring.
  • Esterification : Treat the intermediate with methanol and catalytic sulfuric acid to yield methyl 3-hydroxymethylisoxazole-4-carboxylate.

Step 2: Methoxymethyl Group Introduction

  • Protection : React the hydroxymethyl group with methyl iodide and potassium carbonate in acetone to form the methoxymethyl derivative.
  • Purification : Use silica gel chromatography (eluent: petroleum ether/ethyl acetate, 70:30) to isolate the product.

Critical Parameters :

  • Temperature : Maintain ≤20°C during methoxymethylation to prevent O-methylation of the carboxylate.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.

Analytical Characterization

Spectroscopic Data

While experimental data for the target compound remains unpublished, analogous isoxazole derivatives exhibit:

  • ¹H NMR : Signals at δ 2.50–3.20 ppm (methyl groups), δ 4.00–4.50 ppm (methoxy), and δ 5.20–5.80 ppm (hydroxymethyl).
  • IR : Stretches at 1720 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (OH).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) should resolve the compound with a retention time of 8–10 minutes, assuming similarity to Leflunomide’s elution profile.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)-3-(methoxymethyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.

    Reduction: This reaction can reduce the carboxylate group to an alcohol.

    Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the carboxylate group can produce an alcohol .

Mechanism of Action

The mechanism of action of Methyl 5-(hydroxymethyl)-3-(methoxymethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can bind to biological targets based on their chemical diversity, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Isoxazole Derivatives

Substituent Variations at Position 5

The hydroxymethyl group at position 5 distinguishes the target compound from analogs:

  • Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (53) : A bromomethyl group at position 5 enhances reactivity for nucleophilic substitution but reduces solubility due to halogen hydrophobicity .
  • 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid (41p) : A methyl group at position 5 and a thiophene ring at position 3 increase steric bulk and alter electronic properties. The carboxylic acid at position 4 improves acidity but reduces ester-mediated bioavailability .
  • Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate : The bulky isopropyl group at position 5 decreases solubility and may hinder intermolecular interactions .
Table 1: Position 5 Substituent Effects
Compound Position 5 Substituent Key Properties Reference
Target Compound Hydroxymethyl Polar, H-bond donor
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate Bromomethyl Reactive, hydrophobic
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid Methyl Sterically bulky, acidic

Substituent Variations at Position 3

The methoxymethyl group at position 3 contrasts with phenyl, methyl, and aromatic substituents in analogs:

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate : The phenyl group enhances lipophilicity but may reduce solubility in aqueous media .
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate: A methoxy group at position 3 (vs.
Table 2: Position 3 Substituent Effects
Compound Position 3 Substituent Key Properties Reference
Target Compound Methoxymethyl Moderate lipophilicity, flexible
Methyl (E)-5-[[[4-(diethylamino)phenyl]imino]methyl]-3-phenylisoxazole-4-carboxylate Phenyl Hydrophobic, stabilizes crystal packing
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Methoxy Less bulky, supports H-bonding

Functional Group Variations at Position 4

The methyl carboxylate at position 4 is a common feature, but substitutions alter reactivity:

  • 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid (41p) : The carboxylic acid group increases acidity (pKa ~3-4), favoring salt formation but limiting blood-brain barrier penetration .
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate: An amino group at position 4 introduces basicity and H-bond donor capacity, influencing pharmacokinetics .

Hydrogen-Bonding and Crystallinity

  • Target Compound : The hydroxymethyl group enables intermolecular hydrogen bonds, likely forming chains or layers in the solid state. This is comparable to Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate , where phenyl groups stabilize crystal packing via van der Waals interactions .
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate: Intramolecular N–H⋯O hydrogen bonds create planar molecules, while intermolecular bonds form chains along the [010] axis .

Q & A

Q. What safety protocols are critical when working with this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Flame-retardant lab coats, respiratory masks, and chemical-resistant gloves .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

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